2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of Acetic Acid Moiety: The acetic acid group is then attached to the piperidine ring through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid can be utilized to study enzyme inhibition and protein interactions. Its difluoromethyl group can mimic certain biological molecules, aiding in the development of new drugs.
Medicine: The compound has potential medicinal applications, particularly in the development of antifungal and antibacterial agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include interactions with proteins, nucleic acids, or other biological molecules.
Comparison with Similar Compounds
Piperidine derivatives
Difluoromethyl-containing compounds
Acetic acid derivatives
Uniqueness: 2-(3-(difluoromethyl)piperidin-1-yl)acetic acid stands out due to its specific combination of a piperidine ring, difluoromethyl group, and acetic acid moiety. This unique structure provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-2-1-3-11(4-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMUBVOLQFARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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